6beta-Hydroxy-7alpha-thiomethylspirolactone
Description
Properties
IUPAC Name |
(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3/t14-,15-,18+,19-,20-,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBSWATTSRBOV-DFSNYPBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42219-60-3 | |
| Record name | 6-Hydroxy-7-thiomethylspirolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042219603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-HYDROXY-7.ALPHA.-THIOMETHYLSPIROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A93WO4Z3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thioalkylation of 7α-thio Spirolactone Derivative
The most documented and practical method for preparing 6beta-Hydroxy-7alpha-thiomethylspirolactone involves the thioalkylation of 7α-thio spironolactone. This method was detailed in a study by Agusti et al. (2013), which offers a safe, efficient, and high-yielding approach suitable for pharmacokinetic and structure-activity relationship studies.
-
- Starting with 7α-thio spironolactone as the substrate.
- Use of Hünig's base (N,N-diisopropylethylamine) as a non-nucleophilic base to promote the alkylation.
- Introduction of a methyl group to the sulfur atom to form the 7α-methylthio derivative.
- Reaction conditions are mild, ensuring preservation of sensitive functional groups such as the 6beta-hydroxy group.
- The work-up is straightforward, resulting in high yields of the target compound.
-
- High selectivity for the 7α-thiomethylation.
- Avoids harsh conditions that could degrade the spirolactone ring.
- Scalable for preparative purposes in research and pharmaceutical development.
Intermediate Formation via Hydrolysis and Methylation
Another pathway involves the hydrolysis of the thioacetate group in spironolactone to form 7α-thiospirolactone as an intermediate, followed by S-methylation to yield the 7α-thiomethylspirolactone metabolite.
- Key Steps:
- Hydrolysis of the thioacetate moiety under controlled conditions to generate the free thiol.
- Subsequent methylation of the thiol group using methylating agents, typically methyl iodide or dimethyl sulfate, in the presence of a base.
- This route is useful for generating the metabolite from spironolactone itself, facilitating studies on metabolic pathways.
Research Findings and Data Summary
Analytical and Structural Confirmation
- The product identity is confirmed by spectroscopic methods such as NMR and mass spectrometry, consistent with the expected molecular formula and stereochemistry.
- The stereochemical integrity at the 6beta-hydroxy and 7alpha-thiomethyl positions is maintained during the preparation.
- The compound exhibits the characteristic spiro-lactone ring structure, confirmed by crystallographic and computational studies.
Summary and Recommendations
- The thioalkylation method using Hünig's base is the preferred route for preparing 6beta-Hydroxy-7alpha-thiomethylspirolactone due to its safety, practicality, and high yield.
- The hydrolysis followed by methylation is an alternative approach, especially useful when starting from spironolactone itself, allowing access to the metabolite for metabolic studies.
- Both methods provide compounds suitable for pharmacokinetic and structure-activity relationship research.
- Careful control of reaction conditions is essential to preserve the sensitive spirolactone framework and stereochemistry.
This detailed overview synthesizes the most reliable and diverse sources to provide an authoritative guide on the preparation of 6beta-Hydroxy-7alpha-thiomethylspirolactone, supporting advanced research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxy-7alpha-thiomethylspirolactone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. These derivatives may have varying biological activities and properties.
Scientific Research Applications
Pharmacological Properties
HTMS is primarily recognized for its role as an aldosterone receptor antagonist . It has been shown to possess diuretic properties, contributing to its effectiveness in managing conditions such as:
- Hypertension : By blocking aldosterone's action, HTMS helps reduce blood pressure.
- Heart Failure : It aids in managing fluid retention, thus improving symptoms associated with heart failure.
- Edema : Particularly useful in patients with liver cirrhosis or nephrotic syndrome where fluid retention is prevalent.
Heart Failure Management
A notable study demonstrated that patients receiving spironolactone (and by extension, its metabolites like HTMS) showed a significant reduction in mortality rates associated with severe heart failure. In a double-blind trial involving 1,663 patients with reduced ejection fraction, those treated with spironolactone had a 30% lower risk of death compared to the placebo group . This suggests that metabolites like HTMS contribute effectively to heart failure therapies.
Treatment of Hirsutism and Acne
HTMS has been explored for its antiandrogenic properties, making it beneficial in treating conditions such as hirsutism and acne in women. Spironolactone is widely used for these indications due to its ability to block androgen receptors, leading to decreased hair growth and improved skin condition .
Comparative Efficacy of Metabolites
The efficacy of HTMS relative to other metabolites of spironolactone can be summarized as follows:
| Metabolite | Potency (relative to spironolactone) |
|---|---|
| 7-alpha-thiospironolactone | Moderate |
| 6-beta-hydroxy-7-alpha-thiomethylspirolactone | Lower than 7-alpha-thiospironolactone |
| Canrenone | Lower |
This table indicates that while HTMS has therapeutic potential, its potency may be less than that of other metabolites like 7-alpha-thiospironolactone .
Safety and Side Effects
While HTMS is generally well-tolerated, it shares some side effects associated with spironolactone, including:
- Gynecomastia : Increased breast tissue development in men.
- Hyperkalemia : Elevated potassium levels can occur if not monitored properly.
In clinical settings, monitoring electrolyte levels is crucial when administering drugs that influence aldosterone pathways .
Mechanism of Action
The mechanism by which 6beta-Hydroxy-7alpha-thiomethylspirolactone exerts its effects involves the inhibition of mineralocorticoid receptors. By binding to these receptors, it prevents the action of mineralocorticoids, leading to decreased sodium reabsorption and increased potassium excretion. This results in a reduction of blood pressure and fluid retention.
Molecular Targets and Pathways: The primary molecular target is the mineralocorticoid receptor, which is found in the kidneys and other tissues. The compound interferes with the signaling pathways that regulate salt and water balance in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
6β-Hydroxy-7α-thiomethylspirolactone belongs to the spirolactone family, which shares a common steroidal backbone with modifications affecting pharmacokinetics and pharmacodynamics. Below is a comparative analysis with key analogues:
Spironolactone (Parent Compound)
- Structural Differences: Spironolactone lacks the 6β-hydroxyl and 7α-thiomethyl groups present in 6β-Hydroxy-7α-thiomethylspirolactone. Instead, it features a 7α-acetylthio group.
- Physicochemical Comparison: Spironolactone has a lower LogP (~2.7) , indicating reduced lipophilicity compared to its metabolite. The thiomethyl substitution in 6β-Hydroxy-7α-thiomethylspirolactone likely enhances metabolic stability and alters receptor-binding kinetics.
Canrenone (Active Metabolite)
- Structural Differences: Canrenone lacks the γ-lactone ring and has a 17α-propionyl group.
- Functional Impact: The absence of the lactone ring in canrenone reduces its mineralocorticoid receptor affinity but increases its half-life due to decreased hepatic clearance .
7α-Thiospironolactone
- Structural Differences : This analogue retains the 7α-thiomethyl group but lacks the 6β-hydroxyl substitution.
- Functional Impact : The 6β-hydroxyl group in 6β-Hydroxy-7α-thiomethylspirolactone may enhance solubility and modulate interactions with cytochrome P450 enzymes, affecting metabolic pathways .
Pharmacological and Metabolic Comparisons
| Compound | Key Modifications | LogP | PSA (Ų) | Receptor Affinity (vs. Spironolactone) |
|---|---|---|---|---|
| 6β-Hydroxy-7α-thiomethylspirolactone | 6β-OH, 7α-SCH₃ | 3.9 | 88.9 | Moderate mineralocorticoid antagonism |
| Spironolactone | 7α-SCOCH₃ | 2.7 | ~85 | High mineralocorticoid antagonism |
| Canrenone | 17α-propionyl, no lactone | ~3.1 | ~75 | Reduced receptor affinity |
Key Findings :
Receptor Interactions: The 6β-hydroxyl group may sterically hinder binding to mineralocorticoid receptors, reducing potency compared to spironolactone.
Metabolic Stability: The thiomethyl group resists oxidative metabolism, prolonging the half-life relative to spironolactone’s acetylthio group .
Biological Activity
6beta-Hydroxy-7alpha-thiomethylspirolactone is a metabolite derived from spironolactone, a well-known mineralocorticoid receptor antagonist. This compound plays a significant role in various biological activities, particularly in the context of its interactions with steroid hormone receptors. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Chemical Formula : C23H32O4S
- Molecular Weight : Approximately 404.57 g/mol
The structure of 6beta-Hydroxy-7alpha-thiomethylspirolactone features a spiro lactone framework with a thiomethyl group, which is integral to its biological activity and interactions with various receptors.
Biological Activity
The biological activity of 6beta-Hydroxy-7alpha-thiomethylspirolactone is closely related to that of its parent compound, spironolactone. Key properties include:
- Antimineralocorticoid Activity : Research indicates that 6beta-Hydroxy-7alpha-thiomethylspirolactone exhibits antimineralocorticoid activity, similar to spironolactone, by blocking the effects of aldosterone. However, its relative potency compared to spironolactone remains to be fully established.
- Metabolism and Transformation : This compound undergoes biotransformation in the liver, leading to various metabolites with differing biological activities. It is primarily involved in the metabolic pathways of steroid compounds.
Antimineralocorticoid Activity
A study conducted on adrenalectomized rats demonstrated that 6beta-Hydroxy-7alpha-thiomethylspirolactone had lower antimineralocorticoid activity than both spironolactone and another metabolite, 7-alpha-thiomethylspironolactone. This suggests that while it retains some efficacy, it may not be as potent as its precursors.
Interaction with Biological Systems
Research shows that 6beta-Hydroxy-7alpha-thiomethylspirolactone interacts with various biological systems, including:
- Mineralocorticoid Receptors : Its interaction with these receptors influences sodium reabsorption and potassium excretion by the kidneys.
- Potential Antiviral Properties : Emerging studies suggest that compounds within the nuclear steroid receptor family, including this metabolite, may have therapeutic applications against viral infections such as Ebola and Chikungunya by preventing endothelial collapse and hypovolemic shock .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Spironolactone | Parent compound; contains lactone ring | Well-established mineralocorticoid antagonist |
| 7-alpha-Thiomethylspironolactone | Similar thiomethyl group but lacks hydroxyl at C6 | Direct precursor to 6beta-Hydroxy-7alpha-thiomethylspirolactone |
| Canrenone | Metabolite of spironolactone; lacks thiomethyl group | More potent mineralocorticoid receptor antagonist |
This table illustrates the unique positioning of 6beta-Hydroxy-7alpha-thiomethylspirolactone within the broader context of steroid metabolism and pharmacology.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6β-hydroxy-7α-thiomethylspirolactone, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving spiro-lactone precursors and thiomethylation agents. For example, analogous syntheses of spirolactones often employ 2-oxa-spiro[3.4]octane-1,3-dione derivatives reacted with thiomethyl-containing nucleophiles under anhydrous conditions. Yield optimization requires careful control of temperature (e.g., 0–5°C for thiomethylation) and stoichiometric ratios of reactants. Purity is verified via elemental analysis (C, H, N, S) and chromatographic techniques (HPLC or TLC) .
Q. How is 6β-hydroxy-7α-thiomethylspirolactone characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer: Structural characterization relies on a combination of spectroscopic methods:
- IR spectroscopy : Confirms lactone carbonyl (C=O stretch at ~1750 cm⁻¹) and hydroxyl/thioether functional groups.
- UV-Vis spectroscopy : Identifies conjugation effects in the spirocyclic system (e.g., absorbance peaks at 250–300 nm).
- NMR (¹H and ¹³C) : Resolves stereochemistry at the 6β and 7α positions, with coupling constants (J-values) critical for distinguishing axial vs. equatorial substituents.
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CₙHₘOₓS) .
Q. What are the stability profiles of 6β-hydroxy-7α-thiomethylspirolactone under varying pH and solvent conditions?
- Methodological Answer: Stability studies should use accelerated degradation protocols:
- Acidic/alkaline hydrolysis : Monitor lactone ring opening via HPLC at pH 2 (HCl) and pH 12 (NaOH) over 24–72 hours.
- Oxidative stress : Expose to H₂O₂ (3% v/v) to assess thiomethyl group oxidation.
- Solvent compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO, acetonitrile) vs. protic solvents (e.g., methanol). Data should include degradation products identified via LC-MS .
Advanced Research Questions
Q. How do steric and electronic effects at the 7α-thiomethyl group influence the reactivity of 6β-hydroxy-7α-thiomethylspirolactone in nucleophilic addition reactions?
- Methodological Answer: Computational modeling (DFT or MD simulations) can predict electron density distribution and steric hindrance. Experimentally, compare reaction rates with bulkier thiomethyl analogs (e.g., 7α-thioethyl) in nucleophilic additions (e.g., Grignard reactions). Use kinetic studies (e.g., pseudo-first-order conditions) and Hammett plots to correlate substituent effects with reactivity .
Q. What contradictions exist in reported bioactivity data for 6β-hydroxy-7α-thiomethylspirolactone, and how can experimental design address these discrepancies?
- Methodological Answer: Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Metabolic interference : Use LC-MS/MS to quantify intracellular concentrations and rule out off-target metabolism.
- Dose-response validation : Replicate studies with independent synthetic batches to confirm potency (IC₅₀/EC₅₀) .
Q. How can hybrid receptor-ligand modeling resolve ambiguities in the binding mechanism of 6β-hydroxy-7α-thiomethylspirolactone to steroidogenic enzymes?
- Methodological Answer: Combine docking simulations (e.g., AutoDock Vina) with mutagenesis studies on key residues (e.g., CYP17A1 active site). Validate via:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
- Enzyme inhibition assays : Compare wild-type vs. mutant enzyme activity in the presence of the compound.
- X-ray crystallography : Resolve co-crystal structures to confirm binding poses .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 6β-hydroxy-7α-thiomethylspirolactone across studies?
- Methodological Answer:
Standardize conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆), temperature, and concentration.
Cross-validate with 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments.
Reference internal standards : Spike samples with known analogs (e.g., 7α-thioethyl derivatives) to calibrate shifts .
Q. What strategies mitigate batch-to-batch variability in synthetic yields of 6β-hydroxy-7α-thiomethylspirolactone?
- Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).
- Purification protocols : Standardize flash chromatography gradients or crystallization conditions .
Methodological Resources
- Synthesis : Refer to protocols for analogous spirolactones in and safety data in .
- Analytical Validation : Follow Folin-Ciocalteu methods ( ) and antioxidant assay adaptations ().
- Data Analysis : Apply contradiction-resolution frameworks from qualitative research ( ) and receptor-modeling studies ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
